5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide

Description

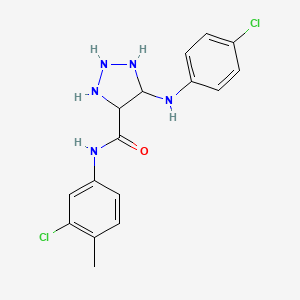

5-(4-Chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide is a triazolidine-based carboxamide derivative featuring dual chloro substituents on its aromatic rings and a methyl group on the phenyl ring. Its structure combines a triazolidine core (a five-membered ring with three nitrogen atoms) with carboxamide functionality, which is critical for hydrogen bonding and molecular interactions.

Properties

IUPAC Name |

5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O/c1-9-2-5-12(8-13(9)18)20-16(24)14-15(22-23-21-14)19-11-6-3-10(17)4-7-11/h2-8,14-15,19,21-23H,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFINBYLSVPDARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-chloroanilino)-N-(3-chloro-4-methylphenyl)triazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula . The presence of the triazolidine ring is significant for its biological activity, as this structure is often associated with various pharmacological effects.

Research indicates that compounds containing triazole and triazolidine moieties exhibit a wide range of biological activities including:

- Antimicrobial Activity : Triazole derivatives have shown efficacy against various bacterial strains. For instance, studies reveal that similar compounds can inhibit bacterial growth through interference with cell wall synthesis or enzyme inhibition .

- Urease Inhibition : Compounds with structural similarities have been identified as potent urease inhibitors, which are crucial for treating conditions like kidney stones. The inhibition mechanism often involves non-competitive inhibition, leading to decreased enzyme activity .

- Antioxidant Properties : Certain derivatives demonstrate significant antioxidant capabilities, which can mitigate oxidative stress-related diseases .

Biological Activity Data

| Activity Type | Mechanism | IC50 (μM) | Reference |

|---|---|---|---|

| Urease Inhibition | Non-competitive inhibition | 0.0019 | |

| Antimicrobial | Inhibition of bacterial growth | Varied | |

| Antioxidant | Radical scavenging | 0.397 |

Case Studies

Several studies have highlighted the biological activities of triazole derivatives similar to this compound:

- Urease Inhibition Study : A series of triazole derivatives were synthesized and tested for urease inhibitory activity. Among them, a derivative exhibited an IC50 value of 0.0019 μM, indicating potent inhibition compared to standard urease inhibitors .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain triazole compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies suggested strong binding affinities to bacterial enzyme targets, supporting their potential as antibiotic agents .

- Antioxidant Activity Assessment : A compound derived from a similar framework was evaluated for its antioxidant properties using DPPH and ABTS assays, yielding an IC50 value comparable to ascorbic acid, thus showcasing its potential in therapeutic applications against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other carboxamide derivatives allow for comparative analysis of synthesis, physicochemical properties, and substituent effects. Below is a detailed comparison based on the evidence:

Structural Analogues from Pyrazole Carboxamide Series ()

describes pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p) with chloro, cyano, and aryl substituents. Key comparisons include:

Key Differences :

- Chloro substituents in both compounds enhance lipophilicity, but the methyl group in the target’s phenyl ring could improve metabolic stability over cyano groups in analogues like 3a .

Triazolidine-Based Analogues ()

references 5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide, differing in the N-substituent (2-(4-chlorophenyl)ethyl vs. 3-chloro-4-methylphenyl).

Implications :

- The bulky 3-chloro-4-methylphenyl group in the target compound may hinder interaction with enzymatic active sites compared to the ethyl-linked analogue.

Pyrazole Carboxamides with Antimalarial Activity ()

highlights pyrazole-4-carboxamides (e.g., 9a–j) with antimalarial properties. These compounds feature methylthio and oxomorpholino groups, unlike the target’s chloro/methyl substituents.

Key Insight :

- The target’s chloro groups may enhance target binding (common in kinase inhibitors), whereas methylthio/oxomorpholino groups in 9a–j likely improve solubility and parasite membrane penetration .

Critical Analysis of Substituent Effects

- However, excessive chlorination (e.g., 3b) may reduce solubility .

- Methyl vs. Cyano Groups: The methyl group in the target compound offers metabolic stability over the cyano group in 3a, which is prone to hydrolysis .

- Core Heterocycles : Triazolidine (target) vs. pyrazole (analogues) affects electron distribution and hydrogen-bonding capacity, influencing interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.